(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine

Catalog No.
S14147403
CAS No.
M.F
C9H21N3
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine

Product Name

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine

IUPAC Name

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1

InChI Key

DPJYXXSCPIPRDO-SECBINFHSA-N

Canonical SMILES

CCN1CCN(CC1)CC(C)N

Isomeric SMILES

CCN1CCN(CC1)C[C@@H](C)N

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine is a chiral amine compound characterized by the presence of a piperazine ring with an ethyl substituent and a propan-2-amine backbone. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its specific stereochemistry at the second carbon atom contributes to its unique properties and biological activities.

, including:

  • Oxidation: This reaction can convert (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine into corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: The compound can be reduced to form various amine derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The piperazine ring can be modified through nucleophilic substitution reactions, where it reacts with alkyl halides or acyl chlorides under basic or acidic conditions.

Research indicates that (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine exhibits various biological activities, particularly in the modulation of neurotransmitter systems. It has been studied for its potential roles in:

  • Neuropharmacology: The compound may interact with receptors involved in neurotransmission, influencing mood and cognitive functions.
  • Therapeutic

The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine typically involves:

  • Starting Materials: Selection of 4-ethylpiperazine and 2-bromo-1-phenylpropan-1-one.
  • Nucleophilic Substitution Reaction: The key step involves the nucleophilic attack of 4-ethylpiperazine on 2-bromo-1-phenylpropan-1-one under basic conditions, leading to the formation of the desired product.
  • Purification: The crude product is purified through recrystallization or column chromatography to yield pure (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine.

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is being explored for its potential therapeutic effects, particularly in drug development targeting neurological disorders.
  • Industrial Use: It is utilized in the production of specialty chemicals and as a precursor for other valuable compounds .

Studies on (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine have focused on its interactions with biological targets:

  • Receptor Binding: The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and activity.
  • Mechanism of Action: Its mechanism involves modulation of receptor activity, which could lead to therapeutic effects in treating mood disorders or anxiety .

Similar Compounds

Several compounds share structural similarities with (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amines, including:

Compound NameStructural Features
(2R)-1-(4-methylpiperazin-1-yl)propan-2-aminesSimilar piperazine structure with a methyl group
(2R)-1-(4-ethylpiperidin-1-yl)propan-2-aminesPiperidine instead of piperazine
(2R)-1-(4-methylmorpholin-1-y)propan-2-aminesMorpholine ring with methyl substitution

Uniqueness

(2R)-1-(4-ethylpiperazin-1-y)propan -2-amines is unique due to its specific ethyl substitution on the piperazine ring and the chiral center at the second carbon atom. These features contribute to distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it valuable for targeted research and applications in medicinal chemistry .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.173547683 g/mol

Monoisotopic Mass

171.173547683 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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